molecular formula C25H23N3O4S B2777654 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-26-7

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2777654
CAS RN: 955662-26-7
M. Wt: 461.54
InChI Key: NMCIMHKEHOYSEU-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored .


Chemical Reactions Analysis

The compound might undergo reactions typical for tetrahydroisoquinolines, such as isomerization of iminium intermediate .

Scientific Research Applications

Synthesis Techniques and Heterocyclic Compound Development

Research has explored various synthesis techniques and the development of heterocyclic compounds, which are crucial in pharmaceutical and medicinal chemistry. For instance, the study of cycloaddition of arynes to 1,2,4-triazines has facilitated the isolation of isoquinolines, highlighting a method for synthesizing complex heterocyclic structures (A. Gonsalves, T. P. Melo, T. L. Gilchrist, 1992). Similarly, the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic properties, indicates the potential for creating new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antipsychotic Agents and Analgesic Activity

Studies have also focused on the development of heterocyclic carboxamides as potential antipsychotic agents, where analogues were evaluated for their binding to dopamine and serotonin receptors (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). Additionally, the synthesis and evaluation of pyrazoles and triazoles bearing a quinazoline moiety have been investigated for their analgesic activity, further contributing to the development of new pain management solutions (H. Saad, Nermen A. Osman, A. Moustafa, 2011).

Antibacterial Agents

The design and synthesis of benzodthiazolyl-substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest a novel class of antibacterial agents that could be further explored for therapeutic applications (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Mechanism of Action

Tetrahydroisoquinoline-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Future research might focus on the development of new synthetic methods and the exploration of their biological activities.

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c29-23(16-8-9-19-20(12-16)32-14-31-19)27-25-26-22-18(6-3-7-21(22)33-25)24(30)28-11-10-15-4-1-2-5-17(15)13-28/h1-2,4-5,8-9,12,18H,3,6-7,10-11,13-14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIMHKEHOYSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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